molecular formula C10H11ClO3 B13594741 Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate CAS No. 133373-32-7

Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate

Katalognummer: B13594741
CAS-Nummer: 133373-32-7
Molekulargewicht: 214.64 g/mol
InChI-Schlüssel: AXKSNCDIFRBHOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group, a chlorinated aromatic ring, and a hydroxyl group on the propanoate chain. This compound is of interest in various fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-chlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(2-chlorophenyl)-2-oxopropanoate or 3-(2-chlorophenyl)-2-carboxypropanoate.

    Reduction: Formation of 3-(2-chlorophenyl)-2-hydroxypropanol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl and ester groups allows it to participate in hydrogen bonding and other interactions at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-(2-bromophenyl)-2-hydroxypropanoate: Similar structure with a bromine atom instead of chlorine.

    Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate: Contains a fluorine atom in place of chlorine.

    Methyl 3-(2-methylphenyl)-2-hydroxypropanoate: Features a methyl group instead of chlorine.

Uniqueness

Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications.

Eigenschaften

CAS-Nummer

133373-32-7

Molekularformel

C10H11ClO3

Molekulargewicht

214.64 g/mol

IUPAC-Name

methyl 3-(2-chlorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11ClO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3

InChI-Schlüssel

AXKSNCDIFRBHOQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC1=CC=CC=C1Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.